

Total Synthesis of Eudistomine K: A Detailed Methodological Overview

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Compound of Interest		
Compound Name:	Eudistomine K	
Cat. No.:	B15432432	Get Quote

Application Note

Eudistomine K is a marine-derived β -carboline alkaloid first isolated from the tunicate Eudistoma olivaceum. Members of the eudistomin family exhibit a wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties, making them attractive targets for synthetic chemists and drug development professionals. **Eudistomine K** is distinguished by a unique oxathiazepine ring fused to the tetrahydro- β -carboline core, a feature that presents a significant synthetic challenge and is crucial for its biological activity.

This document provides a detailed overview of a plausible methodology for the total synthesis of (-)-**Eudistomine K**. The synthetic strategy is based on key transformations reported in the literature for the synthesis of related eudistomins and other complex alkaloids. The core of the synthesis involves a diastereoselective Pictet-Spengler reaction to construct the tetrahydro- β -carboline framework, followed by the formation of the characteristic oxathiazepine ring via a modified Pummerer reaction.

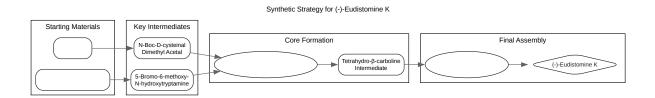
The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing a basis for the laboratory preparation of **Eudistomine K** and its analogs for further biological evaluation.

Synthetic Strategy

The total synthesis of (-)-**Eudistomine K** can be envisioned through a convergent approach, bringing together two key fragments: a substituted N-hydroxytryptamine and a chiral D-



cysteinal derivative. The overall workflow can be summarized as follows:



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Caption: A high-level overview of the synthetic workflow for (-)-Eudistomine K.

Quantitative Data Summary

The following table summarizes representative yields and key analytical data for the intermediates and the final product in the total synthesis of (-)-**Eudistomine K**. Data is compiled from syntheses of closely related compounds and predicted values for **Eudistomine K**.



Step No.	Compound Name	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Spectrosco pic Data (¹H NMR, ¹³C NMR, HRMS) and Optical Rotation
1	5-Bromo-6- methoxy-N- hydroxytrypta mine	C11H13BrN2O	285.14	~70-80	¹ H NMR (CDCl ₃ , 400 MHz): δ 8.10 (s, 1H, NH), 7.65 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 5.50 (br s, 1H, OH), 3.90 (s, 3H, OCH ₃), 3.30 (t, J=6.8 Hz, 2H), 3.05 (t, J=6.8 Hz, 2H). ¹³ C NMR (CDCl ₃ , 101 MHz): δ 145.0, 135.5, 128.0, 123.0, 115.0, 112.5, 101.0, 56.5, 55.0, 25.0.
2	N-Boc-D- cysteinal Dimethyl Acetal	C10H21NO4S	251.34	~85-95	¹ H NMR (CDCl ₃ , 400 MHz): δ 5.10 (d, J=8.0 Hz, 1H, NH), 4.50 (t, J=5.2 Hz, 1H), 4.30 (m,



					1H), 3.40 (s, 6H, 2xOCH ₃), 2.90 (dd, J=13.6, 5.2 Hz, 1H), 2.75 (dd, J=13.6, 6.0 Hz, 1H), 1.45 (s, 9H, t-Bu). ¹³ C NMR (CDCl ₃ , 101 MHz): δ 155.0, 103.0, 80.0, 55.0, 54.0, 53.0, 35.0, 28.5.
3	Tetrahydro-β- carboline Intermediate	C21H29BrN4O 5S	541.45	~60-70	Diastereomer ic mixture. Spectroscopi c data will be complex. Key signals expected for the tetrahydro-β-carboline core and both side chains.
4	(-)- Eudistomine K	C14H15BrN2O 2S	355.25	~40-50	¹ H NMR (CD ₃ OD, 500 MHz): δ 7.75 (s, 1H), 7.20 (s, 1H), 4.85 (d, J=5.0 Hz, 1H), 4.60 (d, J=12.0 Hz, 1H), 4.40 (dd, J=12.0, 5.0



Hz, 1H), 3.95 (s, 3H), 3.80-3.70 (m, 2H), 3.50 (dd, J=14.0, 5.0 Hz, 1H), 3.20 (dd, J=14.0,8.0 Hz, 1H). 13C NMR (CD₃OD, 125 MHz): δ 146.0, 136.0, 130.0, 125.0, 116.0, 113.0, 102.0, 65.0, 60.0, 56.0, 55.0, 45.0, 25.0. HRMS (ESI): m/z [M+H]+ calcd for C14H16BrN2O 2S⁺, 355.0165; found, 355.0168. $[\alpha]D^{20}$: (Specific rotation value to be determined from

Experimental Protocols

literature).





Protocol 1: Synthesis of 5-Bromo-6-methoxy-N-hydroxytryptamine

This protocol describes the preparation of the key tryptamine intermediate starting from 5-bromo-6-methoxyindole.



Vilsmeier-Haack Formylation 5-Bromo-6-methoxyindole-3-carboxaldehyde Henry Reaction (Nitromethane) 3-(2-Nitrovinyl)-5-bromo-6-methoxyindole Reduction (e.g., LiAlH4) 5-Bromo-6-methoxytryptamine N-Hydroxylation (e.g., DMDO)

Synthesis of 5-Bromo-6-methoxy-N-hydroxytryptamine

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Caption: Workflow for the synthesis of the N-hydroxytryptamine intermediate.



Materials:

- 5-Bromo-6-methoxyindole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Nitromethane (CH₃NO₂)
- Ammonium acetate
- Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
- Dimethyldioxirane (DMDO) or other suitable oxidizing agent
- Anhydrous solvents (DCM, THF, etc.)
- Reagents for workup and purification (saturated aq. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

- Vilsmeier-Haack Formylation: To a solution of 5-bromo-6-methoxyindole in anhydrous DMF at 0 °C, add POCl₃ dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction with ice-water and neutralize with aqueous NaOH. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography to afford 5-bromo-6-methoxyindole-3-carboxaldehyde.
- Henry Reaction: Reflux a solution of the aldehyde from the previous step, nitromethane, and ammonium acetate in acetic acid for 2-3 hours. Cool the reaction mixture and pour into icewater. Collect the precipitate, wash with water, and dry to yield 3-(2-nitrovinyl)-5-bromo-6methoxyindole.
- Reduction to Tryptamine: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the nitrovinylindole in THF dropwise. Reflux the mixture for 4-6 hours. Cool to 0 °C and quench sequentially with water, 15% aq. NaOH, and water. Filter the mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain 5-bromo-6-methoxytryptamine.



N-Hydroxylation: To a solution of the tryptamine in a suitable solvent (e.g., acetone) at 0 °C, add a solution of DMDO in the same solvent. Stir for 1-2 hours at 0 °C. Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-bromo-6-methoxy-N-hydroxytryptamine.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

This protocol details the key cyclization step to form the tetrahydro- β -carboline core of **Eudistomine K**.

Materials:

- 5-Bromo-6-methoxy-N-hydroxytryptamine
- · N-Boc-D-cysteinal dimethyl acetal
- Trifluoroacetic acid (TFA)
- Anhydrous dichloromethane (DCM)
- Reagents for workup and purification

Procedure:

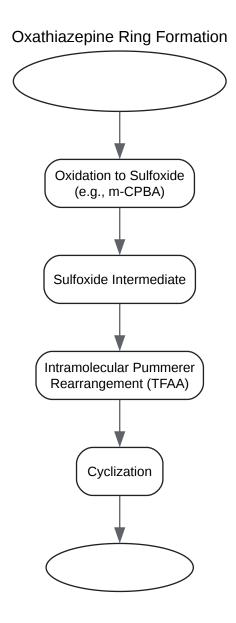
- Acetal Deprotection (in situ): Dissolve N-Boc-D-cysteinal dimethyl acetal in a mixture of TFA and DCM at room temperature to effect deprotection of the acetal and generate the corresponding aldehyde in situ.
- Pictet-Spengler Cyclization: To the solution containing the in situ generated aldehyde, add a solution of 5-bromo-6-methoxy-N-hydroxytryptamine in DCM at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours.
- Workup: Quench the reaction by the addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.



• Purification: Purify the resulting diastereomeric mixture of the tetrahydro-β-carboline intermediate by flash column chromatography on silica gel.

Protocol 3: Oxathiazepine Ring Formation via Modified Pummerer Reaction

This protocol describes the final key step in the synthesis of (-)-**Eudistomine K**, the formation of the seven-membered oxathiazepine ring.



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Caption: Key steps in the formation of the oxathiazepine ring.



Materials:

- Tetrahydro-β-carboline intermediate
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Trifluoroacetic anhydride (TFAA)
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et₃N)
- Reagents for workup and purification

Procedure:

- Oxidation to Sulfoxide: To a solution of the tetrahydro-β-carboline intermediate in DCM at -78
 °C, add a solution of m-CPBA in DCM. Stir the mixture for 1-2 hours at the same temperature.
- Pummerer Rearrangement and Cyclization: To the reaction mixture containing the sulfoxide, add TFAA dropwise at -78 °C. After stirring for 30 minutes, add Et₃N. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
- Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
- Final Purification: Purify the crude product by preparative thin-layer chromatography or HPLC to afford (-)-Eudistomine K.

Conclusion

The described methodology provides a comprehensive pathway for the total synthesis of the marine alkaloid (-)-**Eudistomine K**. The key strategic elements, including the diastereoselective Pictet-Spengler reaction and the modified Pummerer reaction for the novel oxathiazepine ring formation, offer a robust framework for accessing this and other structurally related bioactive molecules. The detailed protocols and compiled data serve as a valuable







resource for researchers engaged in the synthesis and development of new therapeutic agents based on the eudistomin scaffold. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved overall yields and stereoselectivity.

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